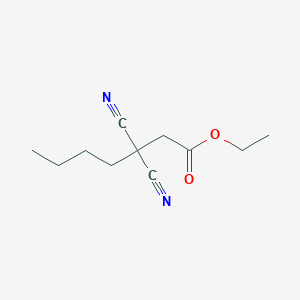![molecular formula C30H28N6S2 B14246852 Pyrimidine, 4,6-bis[4-(propylthio)[2,2'-bipyridin]-6-yl]- CAS No. 210295-83-3](/img/structure/B14246852.png)
Pyrimidine, 4,6-bis[4-(propylthio)[2,2'-bipyridin]-6-yl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrimidine, 4,6-bis[4-(propylthio)[2,2’-bipyridin]-6-yl]- is a complex heterocyclic compound that features a pyrimidine core substituted with bipyridine and propylthio groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pyrimidine, 4,6-bis[4-(propylthio)[2,2’-bipyridin]-6-yl]- typically involves multi-step organic reactions. One common approach is the cyclocondensation of appropriate bipyridine derivatives with thiourea or similar sulfur-containing reagents under basic conditions. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Pyrimidine, 4,6-bis[4-(propylthio)[2,2’-bipyridin]-6-yl]- undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the propylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bipyridine moiety can be reduced under specific conditions, although this is less common.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions activated by the bipyridine groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the propylthio groups yields sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
Pyrimidine, 4,6-bis[4-(propylthio)[2,2’-bipyridin]-6-yl]- has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals that have unique catalytic properties.
Biology: The compound’s ability to interact with biological macromolecules makes it a candidate for studying enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Wirkmechanismus
The mechanism by which pyrimidine, 4,6-bis[4-(propylthio)[2,2’-bipyridin]-6-yl]- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bipyridine moiety can coordinate with metal ions, altering the activity of metalloenzymes. Additionally, the propylthio groups can undergo redox reactions, influencing cellular oxidative stress pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrimidine derivatives: Compounds like 2-thioxopyrimidines and their analogs share structural similarities and exhibit diverse biological activities.
Bipyridine derivatives: These compounds are widely used in coordination chemistry and have applications in catalysis and materials science.
Uniqueness
Pyrimidine, 4,6-bis[4-(propylthio)[2,2’-bipyridin]-6-yl]- is unique due to the combination of its pyrimidine core with bipyridine and propylthio substituents. This structural arrangement provides a versatile platform for chemical modifications and functionalization, making it a valuable compound for various scientific applications .
Eigenschaften
CAS-Nummer |
210295-83-3 |
|---|---|
Molekularformel |
C30H28N6S2 |
Molekulargewicht |
536.7 g/mol |
IUPAC-Name |
4,6-bis(4-propylsulfanyl-6-pyridin-2-ylpyridin-2-yl)pyrimidine |
InChI |
InChI=1S/C30H28N6S2/c1-3-13-37-21-15-27(23-9-5-7-11-31-23)35-29(17-21)25-19-26(34-20-33-25)30-18-22(38-14-4-2)16-28(36-30)24-10-6-8-12-32-24/h5-12,15-20H,3-4,13-14H2,1-2H3 |
InChI-Schlüssel |
YOFDKIKAXXDLNX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCSC1=CC(=NC(=C1)C2=CC(=NC=N2)C3=CC(=CC(=N3)C4=CC=CC=N4)SCCC)C5=CC=CC=N5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Dodecyl-2,3-dihydro-6H-[1,4]dioxino[2,3-c]pyrrole](/img/structure/B14246773.png)
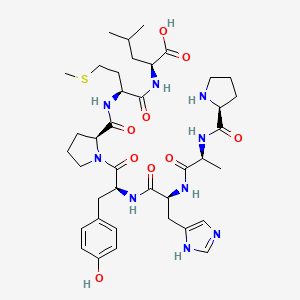
![2-[(2S,3S)-2-[4-(Benzyloxy)phenyl]-1-(4-fluorophenyl)-4-oxoazetidin-3-yl]-2-hydroxyethyl 4-methylbenzene-1-sulfonate](/img/structure/B14246789.png)

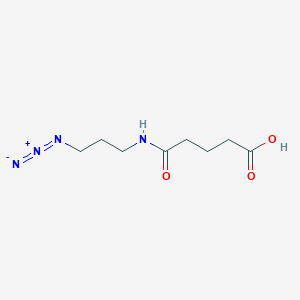


![1-[2-Deoxy-3-O-(prop-2-en-1-yl)-beta-D-erythro-pentodialdo-1,4-furanosyl]-5-methyl-3-(prop-2-en-1-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B14246835.png)
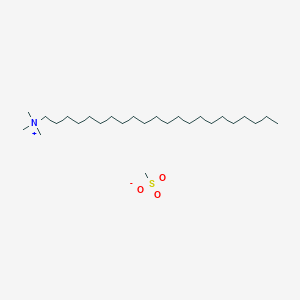


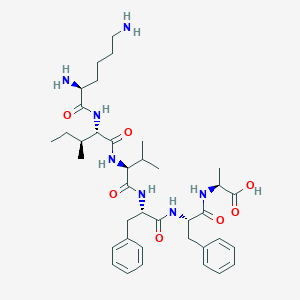
![2-Propanol, 1,1,1,3,3,3-hexafluoro-2-[[(2-methoxyethyl)amino]methyl]-](/img/structure/B14246863.png)
